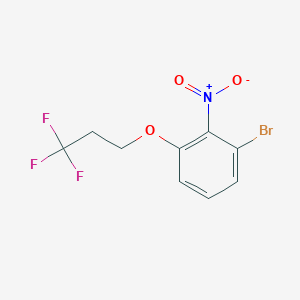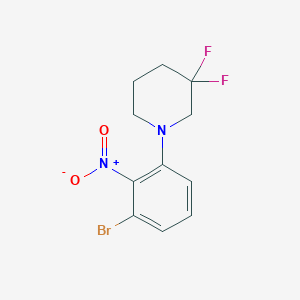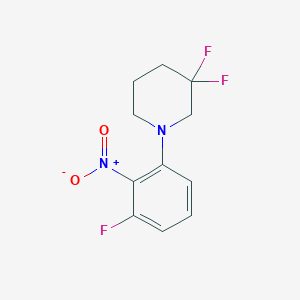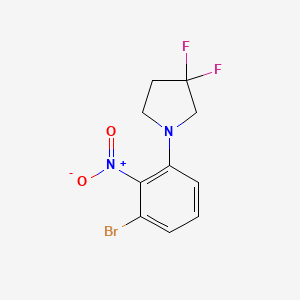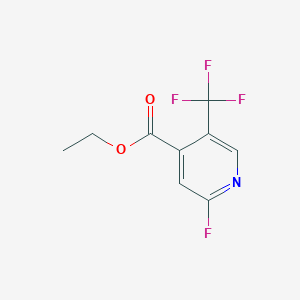
Ethyl 2-fluoro-5-(trifluoromethyl)isonicotinate
Overview
Description
Ethyl 2-fluoro-5-(trifluoromethyl)isonicotinate, also known as ethyl 2-fluoro-5-trifluoromethyl-isonicotinate, is a synthetic compound that is widely used in scientific research. It is a versatile compound that has been used in a variety of different applications, including synthesis, drug development, and biochemical and physiological studies.
Scientific Research Applications
Ethyl 2-fluoro-5-(trifluoromEthyl 2-fluoro-5-(trifluoromethyl)isonicotinate)isonicotinate has been used in a variety of different scientific research applications. It has been used in the synthesis of various biologically active compounds, such as anticancer drugs and anti-inflammatory agents. Additionally, it has been used as an intermediate in the synthesis of other compounds, such as amino acids and peptides. Furthermore, it has been used in the study of the mechanism of action of various drugs and in the study of biochemical and physiological processes.
Mechanism of Action
The mechanism of action of Ethyl 2-fluoro-5-(trifluoromethyl)isonicotinate 2-fluoro-5-(trifluoromthis compound)isonicotinate is not fully understood. However, it is believed that it acts as a competitive inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, it is believed to act as an agonist of certain receptors, such as G-protein coupled receptors (GPCRs). Furthermore, it is believed to act as an allosteric modulator of certain enzymes, such as phospholipase A2 (PLA2).
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound 2-fluoro-5-(trifluoromthis compound)isonicotinate are not fully understood. However, it is believed to have anti-inflammatory and anti-cancer effects. Additionally, it is believed to have anti-oxidant and anti-apoptotic effects. Furthermore, it is believed to have anti-bacterial and anti-viral effects.
Advantages and Limitations for Lab Experiments
The use of Ethyl 2-fluoro-5-(trifluoromethyl)isonicotinate 2-fluoro-5-(trifluoromthis compound)isonicotinate in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is readily available. Additionally, it is a relatively stable compound and is not easily degraded. Furthermore, it is a relatively non-toxic compound and is generally safe to use in laboratory experiments.
However, there are also some limitations to its use in laboratory experiments. It is not a very soluble compound, which can make it difficult to use in certain experiments. Additionally, it is not very stable in the presence of light and can degrade over time. Furthermore, it can be difficult to accurately measure its concentration in a solution.
Future Directions
The potential future directions for the use of Ethyl 2-fluoro-5-(trifluoromethyl)isonicotinate 2-fluoro-5-(trifluoromthis compound)isonicotinate are numerous. It could be used in the synthesis of new drugs and other biologically active compounds. Additionally, it could be used in the study of the mechanism of action of various drugs and in the study of biochemical and physiological processes. Furthermore, it could be used in the development of new diagnostics and therapeutics. Additionally, it could be used in the development of new catalysts and reagents. Finally, it could be used in the development of new materials and in the study of chemical reactions.
properties
IUPAC Name |
ethyl 2-fluoro-5-(trifluoromethyl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO2/c1-2-16-8(15)5-3-7(10)14-4-6(5)9(11,12)13/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPNSNAZIHLPRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



